4-methyl-3-phenyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
4-methyl-3-phenyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-one derivatives This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and various substituents such as methyl, phenyl, and phenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-phenyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the Mannich-type condensation reaction, which involves the cyclization of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) . This reaction leads to the formation of the chromeno[8,7-e][1,3]oxazin-2-one core structure with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-phenyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene and oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-methyl-3-phenyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-3-phenyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 3-phenyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 4-methyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Uniqueness
4-methyl-3-phenyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific combination of substituents and the resulting chemical properties. The presence of both methyl and phenylpropyl groups enhances its reactivity and potential applications compared to similar compounds. Additionally, its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C27H25NO3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-methyl-3-phenyl-9-(3-phenylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C27H25NO3/c1-19-22-14-15-24-23(26(22)31-27(29)25(19)21-12-6-3-7-13-21)17-28(18-30-24)16-8-11-20-9-4-2-5-10-20/h2-7,9-10,12-15H,8,11,16-18H2,1H3 |
InChI Key |
DWJXKFPTHNZEDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCCC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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